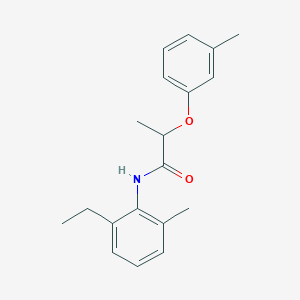![molecular formula C14H18ClNO2 B250163 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine](/img/structure/B250163.png)
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine, also known as JZL184, is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), which is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. 2-AG is an important neurotransmitter that is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting MAGL, JZL184 increases the levels of 2-AG in the brain, which can have a range of effects on the body.
Mécanisme D'action
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine works by inhibiting MAGL, which is an enzyme that breaks down 2-AG in the brain. By inhibiting MAGL, 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine increases the levels of 2-AG in the brain, which can have a range of effects on the body. For example, 2-AG can activate cannabinoid receptors in the brain, which can reduce pain sensation, increase appetite, and affect mood.
Biochemical and Physiological Effects:
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine has been shown to have a range of biochemical and physiological effects on the body. For example, studies have shown that 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can increase the levels of 2-AG in the brain, which can activate cannabinoid receptors and reduce pain sensation. Other studies have looked at the effects of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine on appetite regulation, mood, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine has several advantages for lab experiments, including its potency and selectivity in inhibiting MAGL. However, there are also limitations to its use, including the fact that it may have off-target effects on other enzymes and receptors in the brain. Additionally, 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine and its effects on the body. For example, more studies are needed to determine the long-term effects of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine on the brain and body. Additionally, researchers are exploring the use of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine as a potential treatment for pain, addiction, and other conditions. Finally, further research is needed to develop new and more potent inhibitors of MAGL that can be used in scientific research and potentially in clinical settings.
Méthodes De Synthèse
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can be synthesized using a variety of methods, including the reaction of 1-(4-chloro-3-methylphenoxy)acetyl chloride with piperidine in the presence of a base, such as triethylamine. Other methods involve the use of different reagents and catalysts, but the overall goal is to produce a compound that is both potent and selective in its inhibition of MAGL.
Applications De Recherche Scientifique
1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine has been used extensively in scientific research to study the role of 2-AG in the brain and its effects on various physiological processes. For example, studies have shown that 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine can reduce pain sensation in mice by increasing the levels of 2-AG in the brain. Other studies have looked at the effects of 1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine on appetite regulation, mood, and addiction.
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H18ClNO2/c1-11-9-12(5-6-13(11)15)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Clé InChI |
WQQUXJVZRHSSHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)
![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)